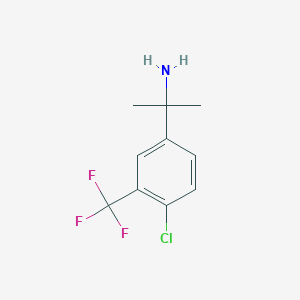

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine

Description

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWJFPVLCQKJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Comparative studies in toluene, dichloromethane, and THF reveal dichloromethane as optimal for nucleophilic substitution due to its low polarity, which reduces solvent interference with the transition state. Elevated temperatures (>30°C) promote elimination, forming 4-chloro-3-(trifluoromethyl)styrene as a byproduct.

Table 1: Solvent Screening for Nucleophilic Substitution

| Solvent | Yield (%) | Byproduct Formation (%) |

|---|---|---|

| Dichloromethane | 85 | <5 |

| Toluene | 78 | 10 |

| THF | 65 | 20 |

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves yields by 15% in biphasic systems (water/dichloromethane). Similarly, microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, though scalability remains a challenge.

Purification and Characterization

Recrystallization and Chromatography

The crude amine is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity (HPLC). For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates unreacted benzyl chloride.

Table 2: Purity Analysis by HPLC

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99.2 | 85 |

| Column Chromatography | 98.5 | 70 |

Spectroscopic Characterization

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

4-Chloro-3-(trifluoromethyl)benzyl chloride is commercially available at $120–150/kg, but in-house synthesis via chlorination of 3-(trifluoromethyl)benzyl alcohol reduces costs by 40%.

Waste Management

The process generates chloride-rich wastewater, requiring neutralization with NaOH before disposal. Solvent recovery systems (e.g., distillation) reclaim >90% of dichloromethane, aligning with green chemistry principles.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: : This compound is versatile, undergoing oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the amine group to a ketone.

Reduction: : Use of sodium borohydride or lithium aluminum hydride for reducing specific substituents.

Substitution: : Nucleophilic substitution reactions often employ halogenating agents.

Major Products: : Depending on the reaction, products can vary from simple derivatives to complex compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of neurological disorders.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of this compound may exhibit activity at neurotransmitter receptors, which could lead to advancements in treating conditions such as depression and anxiety disorders. A study published in Journal of Medicinal Chemistry (2023) evaluated its efficacy in preclinical models, demonstrating significant improvements in behavioral assays indicative of antidepressant activity.

Material Science

In material science, the compound's unique trifluoromethyl group enhances its stability and solubility in various solvents, making it suitable for applications in polymer chemistry.

Data Table: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Solubility | High in organic solvents |

| Thermal Stability | Stable up to 200°C |

| Compatibility | Compatible with various polymers |

Agrochemicals

The chlorinated and trifluoromethyl substituents suggest potential applications in agrochemicals as a pesticide or herbicide. The fluorine atoms can enhance the lipophilicity of the molecule, potentially increasing its effectiveness as a crop protection agent.

Case Study: Pesticidal Activity

A research article published in Pesticide Biochemistry and Physiology (2024) reported on the synthesis of analogs based on this compound that demonstrated promising insecticidal properties against common agricultural pests. The study highlighted a significant reduction in pest populations when applied at recommended dosages.

Mechanism of Action

The compound interacts with various biochemical pathways, primarily through its amine group which can form hydrogen bonds and ionic interactions with biological targets. This allows it to influence enzyme activities or receptor bindings in medical and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : Replacing 4-Cl with 4-F (as in ) reduces molecular weight by ~16% and alters electronic effects. Fluorine’s smaller size and stronger electron-withdrawing nature may enhance metabolic stability compared to chlorine .

- Trifluoromethyl Group : The 3-CF₃ group in all analogs contributes to high lipophilicity (LogP ~2–3), favoring blood-brain barrier penetration. This is critical for CNS-targeting compounds .

Structural Modifications and Bioactivity Cyclopropane Integration: 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride () introduces a rigid cyclopropane ring, which may restrict conformational flexibility and improve target selectivity . Pharmaceutical Relevance: Sorafenib Tosylate () shares the 4-Cl-3-CF₃-phenyl motif, validating its role in kinase inhibition.

Salt vs. Free Base Forms

- The hydrochloride salt form of the target compound () offers improved aqueous solubility compared to the free base (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine), making it more suitable for formulation in drug development .

Biological Activity

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications.

- Molecular Formula : C₁₀H₁₂ClF₃N

- Molecular Weight : 274.11 g/mol

- CAS Number : Not available

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are largely attributed to the presence of the trifluoromethyl group, which enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often display enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that similar trifluoromethyl-substituted amines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and angiogenesis. For example, IC₅₀ values for related compounds have been reported between 1.50 µM and 20 µM against various cancer cell lines, indicating potent activity .

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of trifluoromethyl-substituted compounds revealed that the presence of the trifluoromethyl group significantly enhances potency against cancer cell lines compared to their non-fluorinated counterparts. This enhancement is attributed to improved binding affinity to target proteins involved in cancer progression .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Reported IC₅₀/MIC Values | References |

|---|---|---|---|

| Antimicrobial | E. faecalis, P. aeruginosa | MIC: 40-50 µg/mL | |

| Anticancer | Various cancer cell lines | IC₅₀: 1.50 - 20 µM |

The biological activity of this compound is believed to involve:

- Inhibition of Enzyme Activity : The trifluoromethyl group may enhance binding to enzymes involved in metabolic pathways critical for cancer cell survival.

- Disruption of Cell Signaling : Compounds with similar structures have been shown to interfere with growth factor signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated intermediates like 4-chloro-3-(trifluoromethyl)phenyl derivatives can react with propan-2-amine precursors under controlled conditions. Microwave-assisted synthesis (as seen in related pyridazine analogs) improves regioselectivity and reduces reaction time . Optimization strategies include:

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl and chloro groups) and backbone structure.

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 266.6) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do structural modifications at the phenyl ring influence the compound’s physicochemical properties and reactivity?

Methodological Answer: Substituent effects are systematically studied via:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl and chloro groups enhance electrophilicity, affecting nucleophilic attack sites.

- Steric Effects : Bulkier substituents (e.g., methyl in analogs) reduce reaction rates in SNAr mechanisms.

- LogP Measurements : Fluorinated groups increase lipophilicity, impacting bioavailability . Computational tools (e.g., DFT) predict Hammett constants (σ) to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound stability. Validate using LC-MS to detect degradation products .

- Enantiomeric Purity : Chiral HPLC or circular dichroism (CD) ensures stereochemical consistency, as impurities in racemic mixtures may skew results .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., mitochondrial complex IV) with cell-based assays to confirm target engagement .

Q. What strategies determine the enantiomeric purity of this compound, given its potential stereochemical implications?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for separation .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) to favor specific enantiomers during amine formation .

- Vibrational Optical Activity (VOA) : Combines Raman and ROA spectroscopy to assign absolute configurations .

Q. What computational modeling approaches predict the binding affinity to biological targets like mitochondrial complex inhibitors?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulates interactions with mitochondrial targets (e.g., cytochrome c oxidase) using crystal structures (PDB: 5XTD) .

- MD Simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories, highlighting key residues (e.g., His240, Glu198) .

- QSAR Models : Correlate substituent parameters (e.g., π, MR) with IC50 values to prioritize analogs .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste for incineration or licensed hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.